

Spectroscopic Comparison of 3,5-Difluoro-4-methoxyaniline and Its Positional Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Difluoro-4-methoxyaniline

Cat. No.: B1304122

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of **3,5-Difluoro-4-methoxyaniline** and its key isomers. This guide provides a comparative analysis of their spectroscopic data, supported by experimental protocols and structural visualizations.

The fluorinated aniline scaffold is a cornerstone in medicinal chemistry and materials science, with substitutions playing a critical role in modulating a molecule's physicochemical and biological properties. **3,5-Difluoro-4-methoxyaniline** and its isomers are valuable building blocks in the synthesis of novel compounds. Distinguishing between these isomers is crucial for quality control, reaction monitoring, and the unambiguous determination of molecular structures. This guide presents a detailed spectroscopic comparison of **3,5-Difluoro-4-methoxyaniline** and its positional isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Isomer Structures

The isomers under comparison are positional isomers of difluoro-4-methoxyaniline. Their distinct substitution patterns on the benzene ring give rise to unique spectroscopic fingerprints.

2,6-Difluoro-4-methoxyaniline

2,5-Difluoro-4-methoxyaniline

2,3-Difluoro-4-methoxyaniline

3,5-Difluoro-4-methoxyaniline

[Click to download full resolution via product page](#)**Figure 1:** Chemical structures of the compared isomers.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **3,5-Difluoro-4-methoxyaniline** and its isomers. It is important to note that experimental data for all isomers is not readily available in public databases. In such cases, predicted data from computational models is provided and clearly indicated.

Table 1: ^1H NMR Spectral Data (Predicted)

Compound	Aromatic Protons (ppm)	-OCH ₃ (ppm)	-NH ₂ (ppm)
3,5-Difluoro-4-methoxyaniline	~6.4 (s, 2H)	~3.8 (s, 3H)	~3.7 (br s, 2H)
2,3-Difluoro-4-methoxyaniline	~6.7-6.9 (m, 2H)	~3.9 (s, 3H)	~3.8 (br s, 2H)
2,5-Difluoro-4-methoxyaniline	~6.5-7.0 (m, 2H)	~3.8 (s, 3H)	~3.7 (br s, 2H)
2,6-Difluoro-4-methoxyaniline	~6.3 (d, 2H)	~3.7 (s, 3H)	~4.0 (br s, 2H)

Note: Predicted data is based on computational simulations and may vary from experimental values.

Table 2: ¹³C NMR Spectral Data (Predicted)

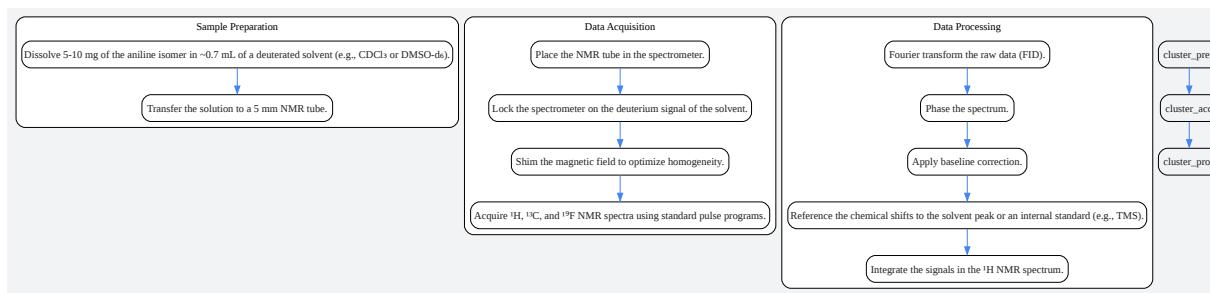
Compound	C-F (ppm)	C-O (ppm)	C-N (ppm)	Aromatic C-H (ppm)	-OCH ₃ (ppm)
3,5-Difluoro- 4-methoxyanilin e	~150 (dd)	~135	~130	~100 (t)	~60
2,3-Difluoro- 4-methoxyanilin e	~145 (dd), ~148 (dd)	~140	~125	~115, ~118	~61
2,5-Difluoro- 4-methoxyanilin e	~155 (dd), ~148 (dd)	~142	~120	~105, ~110	~56
2,6-Difluoro- 4-methoxyanilin e	~152 (dd)	~138	~128	~98 (t)	~57

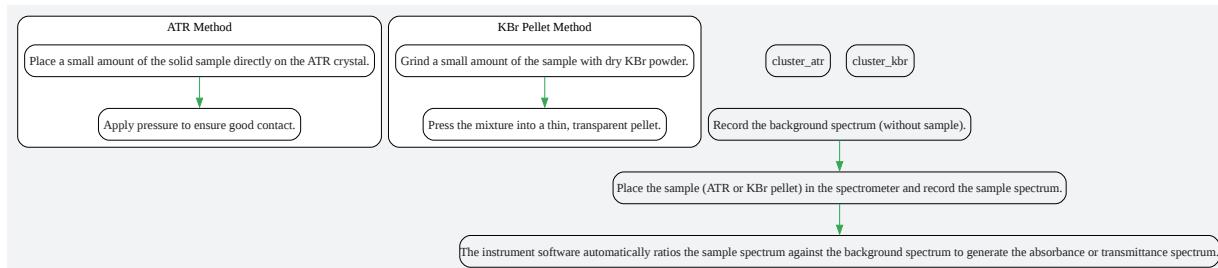
Note: Predicted data is based on computational simulations. The multiplicities (d: doublet, t: triplet, dd: doublet of doublets) arise from C-F coupling.

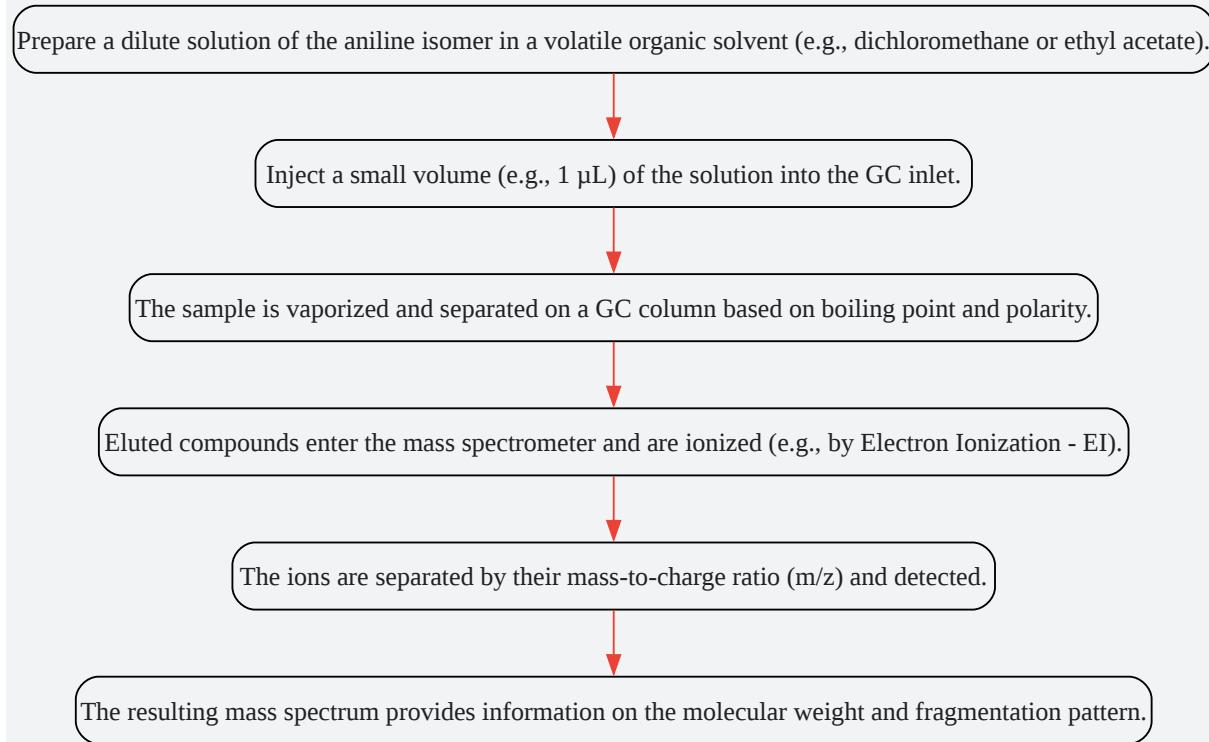
Table 3: IR Spectral Data (Key Absorptions)

Compound	N-H Stretch (cm ⁻¹)	C-F Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)
3,5-Difluoro-4-methoxyaniline	3300-3500	1100-1300	1200-1250	1500-1600
Isomers (General)	3300-3500	1100-1350	1200-1260	1450-1620

Note: The exact positions of IR bands can vary based on the specific isomer and the sample preparation method.


Table 4: Mass Spectrometry Data


Compound	Molecular Formula	Molecular Weight	Key Fragmentation Ions (m/z)
3,5-Difluoro-4-methoxyaniline	C ₇ H ₇ F ₂ NO	159.13	159 [M] ⁺ , 144 [M-CH ₃] ⁺ , 116 [M-CH ₃ -CO] ⁺
Isomers (General)	C ₇ H ₇ F ₂ NO	159.13	159 [M] ⁺ , 144 [M-CH ₃] ⁺ , further fragmentation depends on substitution pattern


Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental data. Below are standard protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Comparison of 3,5-Difluoro-4-methoxyaniline and Its Positional Isomers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304122#spectroscopic-comparison-of-3-5-difluoro-4-methoxyaniline-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com